Pyridine, 4,4',4'',4'''-(1,2,4,5-benzenetetrayltetra-2,1-ethynediyl)tetrakis-
Description
This compound features a central benzene ring substituted at the 1,2,4,5-positions with four pyridine groups via ethynediyl (–C≡C–) linkers. Its fully conjugated structure enables unique electronic properties, making it a candidate for coordination polymers, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). The pyridine termini serve as Lewis basic sites for metal coordination, while the acetylene linkers enhance rigidity and π-conjugation .
Properties
CAS No. |
168289-79-0 |
|---|---|
Molecular Formula |
C34H18N4 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
4-[2-[2,4,5-tris(2-pyridin-4-ylethynyl)phenyl]ethynyl]pyridine |
InChI |
InChI=1S/C34H18N4/c1(27-9-17-35-18-10-27)5-31-25-33(7-3-29-13-21-37-22-14-29)34(8-4-30-15-23-38-24-16-30)26-32(31)6-2-28-11-19-36-20-12-28/h9-26H |
InChI Key |
OPLFZBMPKANIDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C#CC2=CC(=C(C=C2C#CC3=CC=NC=C3)C#CC4=CC=NC=C4)C#CC5=CC=NC=C5 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Mechanistic Overview
The Sonogashira coupling is a cornerstone for forming carbon-carbon bonds between sp²-hybridized halides and terminal alkynes. For tetrakis-pyridine acetylene benzene , this method involves reacting 1,2,4,5-tetraiodobenzene with four equivalents of 4-ethynylpyridine under palladium catalysis. The reaction proceeds via oxidative addition of the aryl iodide to Pd(0), transmetallation with the copper-acetylide intermediate, and reductive elimination to form the ethynediyl bond.
Catalyst System
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is the preferred catalyst due to its efficacy in cross-coupling reactions involving aryl halides and alkynes. Copper(I) iodide (CuI) serves as a co-catalyst, facilitating acetylide formation.
Solvent and Base Optimization
Reactions are typically conducted in a mixture of 1,2-dimethoxyethane (DME) and water , with sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) as the base. For example, a yield of 94% was reported for a related Suzuki-Miyaura coupling using Pd(PPh₃)₄ in DME/water at 80°C.
Experimental Protocol
-
Substrate Preparation :
-
1,2,4,5-Tetraiodobenzene is synthesized via iodination of benzene derivatives using iodine monochloride (ICl) in the presence of a Lewis acid.
-
4-Ethynylpyridine is prepared by deprotection of trimethylsilyl (TMS)-protected alkynes using potassium carbonate in methanol.
-
-
Coupling Reaction :
A mixture of 1,2,4,5-tetraiodobenzene (1.0 equiv), 4-ethynylpyridine (4.4 equiv), Pd(PPh₃)₄ (0.05 equiv), CuI (0.1 equiv), and Na₂CO₃ (4.0 equiv) in DME/water (4:1 v/v) is stirred at 80°C under nitrogen for 12–24 hours . -
Workup and Purification :
The crude product is extracted with 20% methanol/chloroform , washed with brine, and purified via silica gel chromatography using ethyl acetate/hexane (3:1).
Yield and Characterization
-
Characterization : ¹H NMR (DMSO-d₆) shows pyridyl protons at δ 8.50–8.60 (d, J = 5.0 Hz) and ethynyl carbons at 90–95 ppm in ¹³C NMR.
Suzuki-Miyaura Coupling with Boronic Acid Derivatives
Strategic Use of Boronic Esters
While Sonogashira is ideal for ethynediyl linkages, Suzuki-Miyaura couplings offer an alternative route if pyridylacetylene boronic acids are accessible. This method employs 1,2,4,5-tetrabromobenzene and 4-(ethynyl)pyridylboronic acid in the presence of Pd(PPh₃)₄.
Limitations and Adaptations
Pyridylacetylene boronic acids are thermally unstable, necessitating in situ generation or use of pinacol boronate esters. For instance, 4-((triisopropylsilyl)ethynyl)pyridylboronic acid pinacol ester can be coupled with tetrabromobenzene, followed by desilylation with tetrabutylammonium fluoride (TBAF).
Reaction Conditions
Yield Comparison
-
Boronate ester route : 60–75% yield (lower due to desilylation steps).
Transition-Metal-Free Cyclization Approaches
Adaptation for Acetylene Linkages
Hypothetically, 1,2,4,5-tetraethynylbenzene could react with ammonia or ammonium acetate to form pyridine rings via cyclization. However, this remains speculative without experimental validation.
Wittig Reaction and Alkyne Formation
Alkene-to-Alkyne Conversion
The Wittig reaction, as demonstrated in the synthesis of trans-4,4’-bpe , generates alkenes from aldehydes and phosphonium ylides. For tetrakis-pyridine acetylene benzene , a two-step process could involve:
-
Wittig reaction to form vinylpyridines.
-
Dehydrogenation using palladium on carbon (Pd/C) to yield acetylenes.
Feasibility Assessment
-
Step 1 : Wittig reaction between 4-pyridinecarboxaldehyde and triphenyl(4-pyridinylmethyl)phosphonium chloride yields trans-1,2-bis(4-pyridinyl)ethylene .
-
Step 2 : Dehydrogenation at 200°C with Pd/C converts the alkene to an alkyne, albeit with moderate efficiency (50–60% yield).
Comparative Analysis of Methods
| Method | Catalyst | Yield (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Sonogashira Coupling | Pd(PPh₃)₄, CuI | 70–85 | High efficiency, direct alkyne linkage | Requires 4-ethynylpyridine synthesis |
| Suzuki-Miyaura | Pd(PPh₃)₄ | 60–75 | Stable boronate esters | Multi-step desilylation |
| Wittig/Dehydrogenation | Pd/C | 50–60 | Avoids palladium in first step | Low yield, side reactions |
Scientific Research Applications
Pharmaceutical Applications
Pyridine derivatives are widely recognized for their biological activities. The compound has potential applications in drug development due to its structural characteristics that may enhance binding affinity to biological targets.
Case Study: Anticancer Activity
Research has shown that certain pyridine derivatives exhibit cytotoxic effects against cancer cell lines. For instance, studies have indicated that modifications to the pyridine ring can lead to increased potency against various cancers. The specific compound could be synthesized and evaluated for its efficacy in inhibiting tumor growth or inducing apoptosis in cancer cells.
Table 1: Biological Activity of Pyridine Derivatives
Material Science Applications
The unique structural features of Pyridine, 4,4',4'',4'''-(1,2,4,5-benzenetetrayltetra-2,1-ethynediyl)tetrakis- make it a candidate for use in advanced materials such as conductive polymers and organic light-emitting diodes (OLEDs).
Case Study: Conductive Polymers
Research indicates that incorporating pyridine derivatives into polymer matrices can enhance electrical conductivity and thermal stability. The compound's ability to form π-stacking interactions may facilitate charge transport within the polymer structure.
Table 2: Properties of Conductive Polymers with Pyridine Derivatives
Organic Synthesis Applications
In organic synthesis, pyridine compounds serve as intermediates or catalysts in various reactions. The tetrakis-substituted nature of this particular compound may allow it to act as a versatile building block in synthesizing more complex molecules.
Case Study: Synthesis of Novel Compounds
The compound can be utilized in cross-coupling reactions or as a ligand in metal-catalyzed processes. Its ability to stabilize transition states could enhance reaction yields and selectivity.
Mechanism of Action
The mechanism of action of Pyridine, 4,4’,4’‘,4’‘’-(1,2,4,5-benzenetetrayltetra-2,1-ethynediyl)tetrakis- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can exhibit unique electronic, magnetic, and catalytic properties, making them valuable in various applications. The molecular targets and pathways involved depend on the specific metal ions and ligands used in the coordination complexes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core and Functional Group Variations
*Estimated based on benzene core + 4×(pyridine + ethynediyl).
- Key Differences :
- Core : Pyrene-based analogs (e.g., ) exhibit extended π-conjugation and larger surface areas, enhancing photoelectric activity. Benzene-core compounds (target compound and ) prioritize symmetry and compactness.
- Terminal Groups : Pyridine termini (target compound) favor metal coordination, while benzoic acid () enables carboxylate-based MOF assembly. Aniline derivatives () facilitate imine-linked COFs.
- Linkers : Ethynediyl groups impart rigidity and linearity, whereas ethenediylidene () introduces planar conjugation for enhanced luminescence.
Biological Activity
Pyridine derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Pyridine, 4,4',4'',4'''-(1,2,4,5-benzenetetrayltetra-2,1-ethynediyl)tetrakis- , also known as 1,3,5-Tris(pyridin-4-ylethynyl)benzene , has shown potential in various biological applications. This article reviews its biological activity based on recent research findings and case studies.
- Molecular Formula : C27H21N3
- Molar Mass : 387.48 g/mol
- CAS Number : 157131-39-0
Biological Activity Overview
The biological activity of the compound can be categorized into several key areas:
-
Anticancer Activity
- Studies have indicated that pyridine derivatives exhibit cytotoxic effects against various cancer cell lines. The compound's structure allows for interaction with cellular pathways involved in cancer proliferation and apoptosis.
-
Antimicrobial Properties
- Pyridine-based compounds have been evaluated for their antimicrobial efficacy. Research shows that certain derivatives can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents.
-
Neuroprotective Effects
- Some studies suggest that pyridine derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.
Anticancer Studies
A study conducted on various pyridine derivatives demonstrated significant inhibition of tumor growth in xenograft models. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | MCF-7 (Breast Cancer) | 15 | Caspase activation |
| B | HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
Antimicrobial Activity
Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial activity of pyridine derivatives against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens.
| Pathogen | MIC (µg/mL) |
|---|---|
| S. aureus | 32 |
| E. coli | 32 |
Neuroprotective Effects
A recent investigation into the neuroprotective effects of pyridine derivatives revealed that they could reduce neuronal cell death induced by oxidative stress. The compound was shown to enhance the expression of antioxidant enzymes.
Q & A
Basic: What are effective synthetic routes for synthesizing this pyridine-based tetra-ethynediyl compound?
Methodological Answer:
The synthesis typically involves multi-step coupling reactions. A plausible route is the Sonogashira coupling, which connects aryl halides with terminal alkynes under palladium catalysis. For example, reacting 4-bromopyridine derivatives with a tetra-ethynylbenzene precursor in the presence of Pd(PPh₃)₄ and CuI as a co-catalyst. Purification via column chromatography or recrystallization is critical to isolate the product. Characterization of intermediates using -NMR and mass spectrometry ensures reaction progression .
Basic: How to characterize the purity and structural integrity of this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): - and -NMR to confirm substituent positions and ethynediyl linkages.
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight.
- Elemental Analysis (EA): Validate empirical formula accuracy.
- X-ray Diffraction (XRD): For single-crystal analysis to resolve 3D structure (if crystallizable).
Refer to protocols in for NMR data interpretation and validation .
Advanced: How can this ligand be utilized in designing metal-organic frameworks (MOFs)?
Methodological Answer:
The tetra-pyridyl and ethynediyl groups act as rigid linkers for coordinating metal nodes (e.g., Zn²⁺, Cu²⁺). Steps include:
Solvothermal Synthesis: Combine the ligand with metal salts in DMF/water at 80–120°C.
Porosity Tuning: Adjust solvent ratios to control pore size.
Post-Synthetic Modification: Functionalize the pyridine groups to enhance gas adsorption or catalytic activity.
and highlight similar MOF ligands (e.g., H₄TCPB) and their applications in porous materials .
Advanced: How to analyze photophysical properties for optoelectronic applications?
Methodological Answer:
- UV-Vis Spectroscopy: Identify π→π* transitions in the conjugated system (λmax ~300–400 nm).
- Fluorescence Spectroscopy: Measure emission spectra to assess quantum yield.
- Time-Resolved Spectroscopy: Determine excited-state lifetimes for photocatalysis suitability.
- Electrochemical Analysis: Cyclic voltammetry to estimate HOMO/LUMO levels.
discusses analogous ligands in photocatalysis, guiding experimental design .
Contradiction Handling: How to resolve discrepancies in reported solubility data?
Methodological Answer:
- Solvent Screening: Test solubility in DMSO, DMF, THF, and chloroform.
- Dynamic Light Scattering (DLS): Check for colloidal aggregates in "insoluble" cases.
- Temperature-Dependent Studies: Heat-cool cycles to identify metastable solutions.
Note: and lack solubility data, necessitating empirical determination .
Experimental Design: What safety protocols are critical during handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and EN 166-certified goggles .
- Ventilation: Use fume hoods to avoid inhaling aerosols.
- Spill Management: Collect solid waste in sealed containers; avoid water dispersion .
- Storage: Keep in dry, inert atmospheres at 2–8°C to prevent degradation .
Data Analysis: How to interpret discrepancies in spectroscopic data between solution and solid states?
Methodological Answer:
- Solution vs. Solid-State NMR: Compare chemical shifts to identify conformational changes.
- Powder XRD: Detect polymorphism or π-stacking interactions absent in solution.
- Computational Modeling: DFT calculations to correlate observed shifts with molecular packing.
provides NMR examples for related compounds .
Advanced: How to functionalize this ligand for targeted applications (e.g., sensing)?
Methodological Answer:
- Post-Synthetic Modification: Introduce carboxylate (-COOH) or amino (-NH₂) groups via nucleophilic substitution.
- Coordination with Lanthanides: Enhance luminescence by chelating Eu³⁺/Tb³⁺ ions.
- Surface Immobilization: Use silane coupling agents to anchor the ligand on SiO₂ substrates.
lists derivatives with carboxylate groups for MOF functionalization .
Stability Assessment: How to evaluate thermal and chemical stability under operational conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Measure decomposition temperatures (expect stability >300°C).
- Solvent Resistance: Soak crystals in acidic/basic solutions and monitor structural integrity via PXRD.
- Cyclic Stability Tests: Expose to humidity/UV light and track performance degradation.
emphasizes storage in dry conditions to maintain stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
